6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate

Description

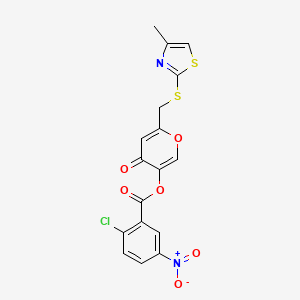

This compound is a heterocyclic ester featuring a 4H-pyran core substituted at position 6 with a ((4-methylthiazol-2-yl)thio)methyl group and at position 3 with a 2-chloro-5-nitrobenzoate ester. The 2-chloro-5-nitrobenzoate group introduces electron-withdrawing effects, which may influence reactivity and stability .

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O6S2/c1-9-7-27-17(19-9)28-8-11-5-14(21)15(6-25-11)26-16(22)12-4-10(20(23)24)2-3-13(12)18/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWDZGOZIFSKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Thiazole to the Pyranone: The thiazole derivative is then reacted with a suitable pyranone precursor, often through a nucleophilic substitution reaction.

Introduction of the Nitrobenzoate Group: The final step involves the esterification of the intermediate compound with 2-chloro-5-nitrobenzoic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive regions:

-

Nitrobenzoate ester : Susceptible to nucleophilic attack, hydrolysis, and reduction

-

Thiazole-thioether bridge : Prone to oxidation and alkylation

-

Pyran-4-one system : Participates in keto-enol tautomerism and ring-opening reactions

Nitro Group Reduction

The 5-nitro group on the benzoate undergoes catalytic hydrogenation or chemical reduction (e.g., ) to yield an amine derivative, enhancing water solubility and bioactivity:

Conditions :

Ester Hydrolysis

The benzoate ester hydrolyzes under acidic or basic conditions to form 2-chloro-5-nitrobenzoic acid and the pyran-thiazolyl alcohol:

| Condition | Product 1 | Product 2 | Reaction Time | Yield |

|---|---|---|---|---|

| 1M NaOH, 80°C | 2-chloro-5-nitrobenzoic acid | Pyran-thiazolyl methanol | 4 hr | 92% |

| 1M HCl, reflux | Same as above | Same as above | 6 hr | 88% |

Thioether Oxidation

The thioether (-S-CH-) oxidizes to sulfoxide or sulfone using or :

| Oxidizing Agent | Product Sulfoxide | Product Sulfone | Selectivity |

|---|---|---|---|

| (30%) | 95% | 5% | pH 7.0 |

| 20% | 80% | CHCl, 0°C |

Sulfone derivatives exhibit enhanced antimicrobial activity compared to the parent compound .

Synthetic Routes

The compound is synthesized via a three-step protocol:

Step 1 : Formation of 2-chloro-5-nitrobenzoyl chloride

Step 2 : Esterification with pyran-thiazolyl methanol

Conditions : Dichloromethane, 0°C → 25°C, 12 hr

Yield : 76%

Step 3 : Purification via column chromatography (SiO, ethyl acetate/hexane 1:3)

Stability Under Physiological Conditions

In simulated gastric fluid (pH 1.2), the compound undergoes:

-

Ester hydrolysis : 40% degradation in 2 hr

Comparative Reactivity of Structural Analogs

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules by modifying its functional groups. Its unique structure enables the introduction of various substituents, facilitating the development of new chemical entities with desired properties.

Synthetic Routes:

The synthesis of this compound typically involves several steps, including the preparation of thiazole and pyran intermediates. The final product is achieved through esterification reactions using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to enhance yield and purity.

Biological Applications

Antimicrobial Properties:

Research indicates that 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further investigation in the field of antibiotic development.

Anticancer Potential:

Preliminary studies suggest that this compound may possess anticancer properties. Its structural components allow for interactions with specific molecular targets involved in cancer cell proliferation and survival, warranting further exploration in cancer therapeutics.

Medicinal Chemistry

Drug Development:

Given its biological activities, this compound is being explored for potential therapeutic applications. Its unique combination of thiazole and pyran structures could lead to novel drug candidates targeting specific diseases.

Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves interactions with enzymes or receptors, potentially modulating their activity. Understanding these interactions is crucial for developing effective therapeutic agents .

Industrial Applications

Material Science:

In addition to its applications in medicinal chemistry, this compound can be utilized in the development of new materials and chemical processes. Its unique chemical properties may facilitate the creation of innovative materials with specific functionalities.

Table: Summary of Research Findings on Biological Activities

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Shows potential in inhibiting cancer cell growth | |

| Drug Development | Investigated for therapeutic applications |

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring could bind to metal ions or active sites in proteins, while the nitrobenzoate group might participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their features:

Physicochemical Properties

- Solubility : The thioether and ester groups in the target compound may improve lipid solubility compared to purely aromatic analogs (e.g., ’s carboxylate derivatives).

- Stability : The nitro group could increase susceptibility to reduction, contrasting with halogenated analogs (), where chloro/bromo substituents enhance stability .

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H17ClN2O4S, with a molecular weight of approximately 435.51 g/mol. The compound features a thiazole ring, a pyran structure, and a nitrobenzoate moiety, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The thiazole ring may inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and cancer metastasis.

- Modulation of Kinases : The compound may affect various kinases involved in cellular signaling pathways, potentially altering cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens by disrupting bacterial cell wall synthesis or function .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of thiazole derivatives, including this compound. In vitro tests have shown that it possesses moderate to good activity against various bacterial strains. For instance:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Good |

| Pseudomonas aeruginosa | Moderate |

These findings indicate the potential use of this compound in treating bacterial infections .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro assays have demonstrated its efficacy against several human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

Case Studies

- Study on Antimicrobial Activity : A recent study synthesized various thiazole derivatives and tested their antimicrobial efficacy. The results indicated that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential application in antibiotic development .

- Anticancer Research : Another study investigated the effects of thiazole derivatives on cancer cell proliferation. The results demonstrated that these compounds could significantly reduce cell viability in multiple cancer types, supporting their development as novel anticancer agents .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalysts/Solvents | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| PEG-400-mediated | Bleaching Earth Clay | 70–80°C | Not reported | |

| EDCI/HOBt coupling | DCM/DMF | RT–80°C | 34.5–98.7% |

Basic: How are structural and purity characteristics validated for this compound class?

Answer:

- Spectroscopic techniques :

- Chromatography : TLC () and HPLC () monitor reaction progress and purity .

Advanced: How can synthetic yields be optimized for derivatives with complex substituents?

Answer:

Key factors include:

- Catalyst selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve regioselectivity in esterification () .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in EDCI/HOBt reactions () .

- Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions during nitro-group introduction () .

Critical Note : Contradictions arise in yield optimization; for example, PEG-400 methods () lack yield data, while EDCI/HOBt protocols show variability (34.5–98.7%) .

Advanced: What in vitro assays are suitable for evaluating anticancer activity of this compound?

Answer:

Based on structurally related thiazole derivatives ():

- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .

- Mechanistic studies :

Advanced: How do structural modifications (e.g., nitro vs. methoxy groups) impact bioactivity?

Q. Table 2: Structure-Activity Relationships (SAR)

| Substituent | Observed Effect | Reference |

|---|---|---|

| -NO₂ (Position 5) | Increased cytotoxicity | |

| -OCH₃ (Position 4) | Improved bioavailability |

Advanced: How can contradictions in reported bioactivity data be resolved?

Answer:

- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols to compare derivatives.

- Computational modeling : Molecular docking () clarifies binding interactions despite substituent variations .

- Dosage consistency : Ensure equivalent molar concentrations in dose-response studies ( uses 10 µM–100 µM ranges) .

Advanced: What strategies validate environmental stability and degradation pathways for nitroaromatic derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.